Home > Products > Screening Compounds P6764 > 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine - 1153208-63-9

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine

Catalog Number: EVT-2574182
CAS Number: 1153208-63-9
Molecular Formula: C13H13N5
Molecular Weight: 239.282
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified as:

  • Chemical Class: Phthalazine Derivatives
  • Substituents: Methyl and pyrazole groups
  • Functional Groups: Amino group, aromatic rings
Synthesis Analysis

The synthesis of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available phthalazine or its derivatives.
  2. Hydrazinolyzation: The process may include hydrazinolyzing an appropriate ester to produce a hydrazide intermediate. For instance, the reaction of phthalazine with hydrazine hydrate under reflux conditions can yield the corresponding hydrazide.
  3. N-Alkylation: Chemoselective N-alkylation is performed using alkyl halides or other electrophiles to introduce the methyl group on the pyrazole ring, which enhances the biological activity of the final product.
  4. Purification: The crude product is purified through column chromatography, and its structure is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The detailed synthetic route may vary based on specific experimental conditions and desired yields, but generally follows these outlined principles .

Molecular Structure Analysis

The molecular structure of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine can be described as follows:

  • Molecular Formula: C12H12N4
  • Molecular Weight: Approximately 224.25 g/mol
  • Structural Features:
    • The compound contains a phthalazine core with two nitrogen atoms in the ring system.
    • A methyl group is attached to one nitrogen atom of the pyrazole ring, enhancing lipophilicity.
    • An amino group is present at the phthalazine moiety, which may participate in hydrogen bonding interactions.

The three-dimensional conformation can be analyzed using computational methods such as density functional theory (DFT), providing insights into bond lengths, angles, and electronic distributions .

Chemical Reactions Analysis

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine can undergo various chemical reactions typical of amines and heterocycles:

  1. Acid-base Reactions: The amino group can act as a base, forming salts with acids.
  2. Nucleophilic Substitution: The nitrogen atoms in the pyrazole and phthalazine rings can participate in nucleophilic substitutions with electrophiles.
  3. Coupling Reactions: This compound can be utilized in coupling reactions to form more complex structures, especially in drug discovery applications.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine is primarily associated with its interaction with biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially affecting cellular signaling mechanisms.
  2. Receptor Modulation: It could bind to certain receptors, modulating their activity and influencing physiological responses.

Understanding these mechanisms requires extensive biochemical studies and may involve evaluating binding affinities through assays such as surface plasmon resonance or fluorescence polarization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within typical ranges for similar compounds.

These properties significantly influence its application in drug formulation and delivery systems .

Applications

The applications of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine are diverse:

  1. Pharmaceutical Development: Its potential as an anti-cancer agent or in treating other diseases due to its biological activity against specific targets.
  2. Corrosion Inhibition: Some derivatives have been studied for their ability to inhibit corrosion in metal substrates, showcasing their utility beyond medicinal chemistry .
  3. Research Tool: Used in biochemical assays to study enzyme interactions or cellular responses.

Continued research into this compound could lead to novel therapeutic agents or industrial applications based on its unique chemical properties .

Introduction to Phthalazine-Pyrazole Hybrid Architectures

Pharmacophoric Significance of Phthalazine and Pyrazole Moieties in Drug Discovery

The phthalazine nucleus (a bicyclic system with fused pyridazine and benzene rings) provides a planar, electron-deficient platform conducive to π-π stacking interactions with biological targets. This scaffold exhibits broad and potent bioactivity, evidenced by its presence in FDA-approved drugs like the antihistamine azelastine and the PARP inhibitor olaparib [2] [3]. Phthalazines demonstrate:

  • Target Versatility: Inhibition of kinases (VEGFR), enzymes (α-glucosidase), and DNA repair machinery [3] [7]
  • Electronic Tunability: Substituents at N1, C4, and the benzenoid ring modulate electron distribution and binding affinity [3]
  • Conformational Rigidity: Enhances selectivity for planar binding pockets (e.g., enzyme active sites) [1]

Concurrently, the pyrazole ring (a 5-membered di-aza heterocycle) contributes critical pharmacophoric properties:

  • Hydrogen-Bonding Proficiency: The pyrrolic (N-H) and pyridinic nitrogen atoms act as H-bond donors/acceptors [2] [7]
  • Metabolic Resistance: Methylation at N1 (as in 1-methyl-1H-pyrazol-4-yl) reduces oxidative deactivation [2] [6]
  • Spatial Diversity: Substituents at C3, C4, and N1 enable three-dimensional vector exploration [7]

The hybrid 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine exemplifies this synergy. Its phthalazine moiety anchors target binding via planar stacking, while the 1-methylpyrazol-4-amine group provides a terminal hydrogen-bonding domain. Intramolecular charge transfer between these units further enhances target affinity, as demonstrated in structurally analogous hybrids showing IC₅₀ values in the micromolar range against cancer-associated enzymes [3] [7].

Rational Design Strategies for Hybrid Molecules Targeting Oncogenic Pathways

The design of phthalazine-pyrazole hybrids employs precise molecular engineering to disrupt oncogenic signaling. 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine incorporates three strategic elements validated in recent literature:

  • Linker Optimization: Direct C-N bonding between phthalazine-C1 and pyrazole-N4 minimizes conformational flexibility, enhancing entropy-driven binding—this contrasts with ester/amide-linked hybrids requiring rotatable bond penalties [3].
  • Substituent Engineering: The methyl group at phthalazine-C4 provides electron-donating effects that stabilize π-cation interactions with kinase catalytic lysines [7].
  • Tautomeric Control: N1-methylation of pyrazole locks the ring in 1H-tautomeric form, preventing undesirable metabolic ring opening [2].

Table 1: Target-Specific Design Features in Phthalazine-Pyrazole Hybrids

Oncogenic TargetCritical Hybrid FeatureBiological Consequence
Tubulin PolymerizationPlanar phthalazine coreDisrupts microtubule assembly by colchicine-site binding [7]
Receptor Tyrosine Kinases (EGFR/VEGFR)Pyrazole H-bond donor/acceptorBlocks ATP-binding pocket via hinge region interactions [7] [3]
DNA Repair Enzymes (PARP)Phthalazine π-systemMimics nicotinamide recognition motif [2]

Multicomponent reactions (MCRs) serve as the predominant synthetic approach, exemplified by L-proline-catalyzed condensations achieving >75% yields in pyrazole-phthalazine conjugates [2]. Computational validation precedes synthesis, with scaffold-specific scoring functions predicting binding poses for hybrids like 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine in SHMT2 (serine hydroxymethyltransferase 2)—a folate-cycle enzyme overexpressed in lung cancers [2].

Historical Evolution of Phthalazine-Pyrazole Hybrids in Medicinal Chemistry

The development of phthalazine-pyrazole hybrids has progressed through distinct phases:

  • First Generation (2000–2010): Focused on pyrazolone-phthalazines as metal-chelating scaffolds. Early examples like 4-[(cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one emphasized intramolecular H-bonding (N–H⋯O/C–H⋯O) for conformational rigidity but lacked target specificity [1]. Crystallography revealed dihedral angles >60° between pyrazolone and phenyl rings, limiting planarity necessary for intercalation [1].

  • Second Generation (2011–2020): Introduced covalently fused hybrids via multicomponent reactions. The landmark synthesis of pyran-bridged phthalazinone-pyrazoles via L-proline-catalyzed condensation achieved tumor-selective cytotoxicity (IC₅₀ = 9.8–41.6 μM in lung/cervical carcinoma) [2]. This period established structure-activity relationship (SAR) principles:

  • Methyl substitution at pyrazole-N1 enhances cellular permeability (log P optimization)
  • Electron-withdrawing groups (CN, COCH₃) at phthalazine-C4 increase kinase inhibition
  • Planarity correlates with tubulin disruption efficacy [2] [7]

  • Third Generation (2021–Present): Features directly linked aminophthalazine-pyrazoles like 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine. Rational designs prioritize:

  • Elimination of metabolic liabilities (e.g., hydrolyzable ester linkers)
  • Molecular weight control (<450 Da for oral bioavailability)
  • Isoform selectivity profiling against kinase families [3] [7]

Figure 1: Evolutionary Timeline of Key Hybrid Scaffolds

2003–2010: Pyrazolone-Phthalazines  | Rigidity via H-bonding | Limited target engagement |  2011–2020: Pyran-Linked Hybrids  | MCR synthesis | Tumor-selective cytotoxicity (IC₅₀ ~10–40 μM) |  2021–Present: Directly Linked Aminophthalazine-Pyrazoles  | Target-focused design | Enhanced kinase selectivity profiles |  

Modern hybrids exhibit >50-fold improved α-glucosidase inhibition (IC₅₀ = 13.66 μM) versus Acarbose (IC₅₀ = 720.18 μM), demonstrating the pharmacodynamic advantages of this architecture [3]. The compound 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine embodies this evolution—its unlinked, planar structure enables penetration of challenging targets like kinase allosteric sites while retaining synthetic accessibility via humic acid-catalyzed condensations [3].

Properties

CAS Number

1153208-63-9

Product Name

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine

IUPAC Name

4-methyl-N-(1-methylpyrazol-4-yl)phthalazin-1-amine

Molecular Formula

C13H13N5

Molecular Weight

239.282

InChI

InChI=1S/C13H13N5/c1-9-11-5-3-4-6-12(11)13(17-16-9)15-10-7-14-18(2)8-10/h3-8H,1-2H3,(H,15,17)

InChI Key

KOTJXORIFZDYMG-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CN(N=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.